molecular formula C20H14BrClN4O2 B2486482 5-bromo-2-chloro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide CAS No. 862810-90-0

5-bromo-2-chloro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide

Cat. No. B2486482
CAS RN: 862810-90-0
M. Wt: 457.71
InChI Key: PVOVQMWRERPTFT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "5-bromo-2-chloro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide" typically involves multi-step synthetic routes incorporating heterocyclic chemistry principles. For example, compounds like ethyl {2′-aryl-6′-(chloro, methoxy and unsubstituted)imidazo[1,2-a]pyridin-3′-yl}-2- (acylamino, acetoxy and hydroxy)acetates and 3-benzamidomethyl-2-benzoyl-6-(chloro and methoxy)imidazo-[1,2-a]pyridines have been synthesized through complex pathways involving reactions like N-acylation, halogenation, and cyclization (Schmitt et al., 1997).

Molecular Structure Analysis

The molecular structure of compounds within this family, including "5-bromo-2-chloro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide," is characterized by the presence of heteroatoms in cyclic arrangements, contributing to complex molecular geometries. Techniques such as X-ray crystallography have been employed to elucidate the structures of similar compounds, revealing intricate details of molecular conformations and intermolecular interactions, such as hydrogen bonding and π-π stacking (Saeed et al., 2020).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including nucleophilic substitutions and cycloadditions, influenced by the electron-rich nature of the heterocycles. The reactivity can be further modulated by substituents on the aromatic systems, impacting the electronic distribution and steric factors. For instance, imidazo[1,2-a]pyridines have been involved in C-N coupling reactions under catalytic conditions, leading to novel heterocyclic systems (Dao et al., 2017).

Scientific Research Applications

Synthesis and Biological Activity

Compounds with structures related to imidazo[1,2-a]pyrimidines have been synthesized and evaluated for various biological activities. For instance, novel synthesis techniques have been developed for creating N-fused benzimidazole-4,7-diones via sequential copper-catalyzed C–N coupling/cyclization and oxidation, illustrating the potential for generating complex molecules with unique properties (Dao, Ho, Cho, 2018).

Antiviral and Antiprotozoal Agents

Imidazo[1,2-a]pyridines and related compounds have shown promise as antiprotozoal agents, with certain dicationic imidazo[1,2-a]pyridines demonstrating significant activity against protozoal infections (Ismail et al., 2004). Additionally, substituted pyrimidines have been explored for their antiviral activities, particularly against retroviruses, showcasing the therapeutic potential of these compounds in treating viral infections (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, Balzarini, 2003).

Antineoplastic Activity

Research has also focused on the antineoplastic potential of benzimidazole condensed ring systems, including benzo[4,5]imidazo[1,2-a]pyrimidine derivatives, suggesting their use in developing new cancer treatments (Abdel-Hafez, 2007).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug, its mechanism would depend on the biological target it interacts with. Imidazo[1,2-a]pyridines have been described as having diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a drug, future research might focus on improving its efficacy, reducing side effects, or finding new therapeutic applications .

properties

IUPAC Name

5-bromo-2-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrClN4O2/c1-28-18-6-3-12(17-11-26-8-2-7-23-20(26)25-17)9-16(18)24-19(27)14-10-13(21)4-5-15(14)22/h2-11H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOVQMWRERPTFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=C(C=CC(=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-chloro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide

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